4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate
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Overview
Description
4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate is a complex organic compound that features both benzofuran and chromenone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran and chromenone rings, followed by acetylation to introduce the acetate group. Key steps may involve:
Formation of Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Chromenone Ring: This involves the cyclization of salicylaldehyde derivatives with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives.
Scientific Research Applications
4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Known for its antimicrobial and anti-inflammatory properties.
Chromenone: Exhibits anticancer and antioxidant activities.
Coumarin: Similar structure with notable anticoagulant properties.
Uniqueness
4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate is unique due to the combination of benzofuran and chromenone moieties, which may result in synergistic biological activities. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c1-11-7-18-14(9-17(11)23-12(2)21)15(10-20(22)25-18)19-8-13-5-3-4-6-16(13)24-19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZDRXVLIVYSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC(=O)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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